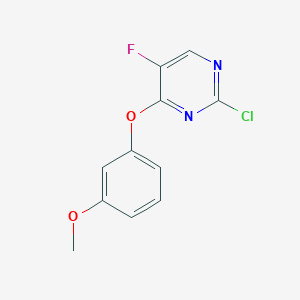

2-Chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine

Description

Properties

Molecular Formula |

C11H8ClFN2O2 |

|---|---|

Molecular Weight |

254.64 g/mol |

IUPAC Name |

2-chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine |

InChI |

InChI=1S/C11H8ClFN2O2/c1-16-7-3-2-4-8(5-7)17-10-9(13)6-14-11(12)15-10/h2-6H,1H3 |

InChI Key |

IKHTXUAPCUKXCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC(=NC=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Starting Material Selection and Initial Functionalization

The synthesis typically begins with the preparation of a suitably substituted pyrimidine core, such as 2,4-dichloropyrimidine or 2-chloropyrimidine, which provides reactive halogen sites at the 2- and 4-positions. These halogenated pyrimidines are chosen for their amenability to nucleophilic substitution and cross-coupling reactions.

b. Nucleophilic Aromatic Substitution (SNAr)

The key step involves the substitution at the 4-position with a 3-methoxyphenoxy group. This is achieved by reacting 2-chloropyrimidine with a phenol derivative, specifically 3-methoxyphenol, in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds under reflux conditions (~80°C), facilitating the nucleophilic attack of phenolate on the pyrimidine ring, displacing the chlorine atom.

c. Halogenation and Fluorination

Subsequent selective fluorination at the 5-position can be performed using electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). These reagents allow for regioselective fluorination under controlled temperatures (around 0–25°C) to prevent over-fluorination or degradation of the pyrimidine ring.

d. Chlorination at the 2-Position

The chlorine atom at the 2-position can be retained from the initial pyrimidine precursor or introduced via chlorination of the pyrimidine ring using reagents like phosphorus oxychloride (POCl₃) under reflux, ensuring regioselectivity.

e. Cross-Coupling for Structural Diversification

For further functionalization, palladium-catalyzed Suzuki–Miyaura coupling reactions are employed. This involves reacting the halogenated pyrimidine with boronic acids (e.g., 3-methoxyphenylboronic acid) in the presence of a palladium catalyst such as Pd(dppf)Cl₂, with bases like potassium phosphate or carbonate, in solvents like toluene or dioxane. The reaction typically occurs at elevated temperatures (~80°C) under inert atmospheres.

Purification of the final compound involves recrystallization from suitable solvents (e.g., ethanol, methanol) and chromatographic techniques such as flash chromatography to achieve high purity necessary for biological evaluation.

Industrial Production Considerations

In large-scale manufacturing, continuous flow reactors are increasingly employed to enhance safety, control, and yield. Reaction parameters such as temperature, pressure, and reagent stoichiometry are optimized to maximize efficiency. Purification steps are scaled using techniques like preparative chromatography or crystallization, with quality control via NMR, HPLC, and mass spectrometry.

Characterization of Intermediates

Intermediates such as 2,4-dichloropyrimidine, 2-chloropyrimidine, and phenolic derivatives are characterized by:

| Technique | Purpose | Typical Data |

|---|---|---|

| ¹H NMR | Confirm proton environment | Chemical shifts consistent with aromatic and heterocyclic protons |

| ¹³C NMR | Carbon framework verification | Carbon signals corresponding to pyrimidine and phenoxy groups |

| HRMS | Molecular weight confirmation | Accurate mass matching expected molecular formula |

| X-ray Crystallography | Structural confirmation | 3D arrangement and regioselectivity |

Summary of Key Reactions and Conditions

| Reaction | Reagents | Conditions | Purpose | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, phenol | Reflux in DMF (~80°C) | Attach phenoxy group at 4-position | |

| Fluorination | Selectfluor or DAST | 0–25°C | Regioselective fluorination at 5-position | |

| Chlorination | POCl₃ | Reflux | Chlorination at 2-position | |

| Suzuki–Miyaura coupling | Boronic acid, Pd(dppf)Cl₂ | 80°C, inert atmosphere | Structural diversification |

Research Findings and Applications

Recent studies have demonstrated that derivatives of this compound serve as valuable intermediates in drug discovery, notably in anticancer and antiparasitic agents. The synthetic strategies outlined above are adaptable for generating various analogs to explore structure-activity relationships (SAR), with characterization techniques ensuring structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions under specific conditions.

Coupling reactions: It can undergo Suzuki-Miyaura coupling reactions to form more complex structures

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and their implications:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenoxy group (electron-donating) increases electron density at the pyrimidine ring compared to bromophenoxy or trifluoromethoxyphenyl groups (electron-withdrawing), altering reactivity in nucleophilic substitutions .

- Biological Activity : The 3-(4-fluorophenyl)propoxy analog (6g) demonstrated selective 5-HT2C receptor modulation, suggesting that alkoxy chain length and aromatic substituents critically influence target binding .

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., 4-Chloro-5-fluoro-2-methoxypyrimidine) exhibit higher aqueous solubility than halogenated derivatives due to reduced hydrophobicity .

- Melting Points : Crystallinity varies with substituent bulk. For example, trifluoromethoxyphenyl derivatives () may have higher melting points due to stronger intermolecular interactions .

Biological Activity

2-Chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs). The compound's interactions with various biological targets have implications for the development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine can be described as follows:

- Molecular Formula : C12H10ClF N2O2

- Molecular Weight : 252.67 g/mol

- IUPAC Name : 2-chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine

This compound features a pyrimidine core substituted with chlorine and fluorine atoms, along with a methoxyphenyl ether group, which is crucial for its biological activity.

Anticancer Properties

Recent studies indicate that 2-Chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating potent inhibitory effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 11.46 ± 2.45 | |

| HT-29 (colon cancer) | 13.73 ± 2.32 | |

| A549 (lung cancer) | 6.6 ± 0.6 | |

| HepG2 (liver cancer) | 6.9 ± 0.7 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways, as indicated by studies showing increased apoptosis markers upon treatment with this compound.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promising anti-inflammatory properties. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes:

| Compound | IC50 against COX-2 (µM) | Standard (Celecoxib) |

|---|---|---|

| 2-Chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine | 0.04 ± 0.02 | 0.04 ± 0.01 |

The anti-inflammatory effects were confirmed in vivo using carrageenan-induced paw edema models, where the compound exhibited similar efficacy to established anti-inflammatory drugs like indomethacin.

The biological activity of 2-Chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine is attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound has been identified as a dual inhibitor of DAPK1 and CSF1R kinases, which are involved in cancer progression and inflammatory responses .

- COX Enzyme Inhibition : The selective inhibition of COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Apoptosis Induction : Studies indicate that the compound triggers apoptotic pathways in cancer cells, enhancing its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The presence of the methoxyphenyl group significantly enhances the biological activity of the pyrimidine core. Variations in substituents on the phenyl ring have been shown to affect potency and selectivity:

- Electron-donating groups such as methoxy improve binding affinity and biological activity.

- Substitutions at different positions on the pyrimidine ring can lead to variations in anticancer efficacy and selectivity for COX enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : In vitro studies demonstrated that treatment with this pyrimidine derivative resulted in significant growth inhibition in MCF-7 cells, suggesting a pathway for breast cancer therapy.

- Inflammatory Disorders : Animal models treated with this compound showed reduced inflammation markers comparable to traditional anti-inflammatory medications.

Q & A

Q. What are the key safety protocols for handling 2-chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine in laboratory settings?

Laboratory safety requires strict adherence to protective measures:

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.

- Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts (e.g., chlorinated or fluorinated derivatives) .

- Segregate waste into halogenated and non-halogenated containers for professional disposal to prevent environmental contamination .

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-5-fluoro-4-(3-methoxyphenoxy)pyrimidine?

A typical route involves nucleophilic aromatic substitution:

- React 2,4-dichloro-5-fluoropyrimidine with 3-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Monitor reaction progress via TLC or HPLC to optimize yield and minimize byproducts like di-substituted derivatives .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenoxy group at C4, chlorine at C2).

- HRMS : Validates molecular formula (C₁₁H₈ClF N₂O₂).

- X-ray crystallography : Resolves crystal packing and steric effects of the 3-methoxyphenoxy group .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Q. What strategies optimize regioselectivity in derivatization reactions of this pyrimidine core?

Q. How is this compound utilized in medicinal chemistry research?

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Q. How does the 3-methoxyphenoxy group influence the compound’s physicochemical properties?

- Lipophilicity : The methoxy group increases logP (experimental: ~2.8), enhancing membrane permeability.

- Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS) necessitates formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vitro assays .

Q. Methodological Notes

- Data validation : Cross-reference synthetic yields and spectral data with peer-reviewed journals (e.g., Acta Crystallographica for X-ray structures) .

- Contradictory evidence : Discrepancies in reaction yields may stem from solvent purity or moisture sensitivity; replicate under inert conditions (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.